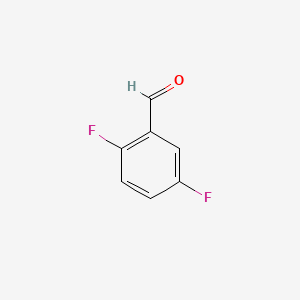

2,5-Difluorobenzaldehyde

Beschreibung

Significance in Advanced Organic Synthesis and Medicinal Chemistry

The strategic placement of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds, and by extension intermediates like 2,5-Difluorobenzaldehyde, highly valuable in medicinal chemistry and advanced material science. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins. tandfonline.com

This compound serves as a crucial precursor in the synthesis of a variety of bioactive molecules. For instance, it is a key starting material for creating complex heterocyclic structures with potential therapeutic applications. Research has demonstrated its use in the synthesis of pyridinyl substituted triazole derivatives. researchgate.net In one multi-step synthesis, this compound is condensed with an azaenol product to form a final inhibitor compound that has shown antibacterial, antiproliferative, and anti-inflammatory activities. researchgate.nettandfonline.com

Furthermore, the compound is utilized in the synthesis of chalcone (B49325) derivatives, which are investigated for their antiviral properties. In studies related to SARS-CoV-2, chalcones derived from this compound have been synthesized and evaluated for their potential to inhibit the virus. nih.gov The reactivity of the aldehyde group allows for Claisen-Schmidt condensation, a fundamental reaction in the formation of these chalcones. nih.gov

The compound is also employed in the synthesis of potential pharmaceuticals through reductive amination processes. For example, it can be reacted with an amine in the presence of a reducing agent to form compounds like 2-(2,5-Difluorophenyl)ethanamine, which are studied for their potential interactions with neurotransmitter systems. evitachem.com Its application extends to the agrochemical industry, where it is used as an intermediate for fungicides and insecticides. nbinno.cominnospk.comyacooscience.com

Historical Trajectories of Fluorinated Benzaldehydes in Scientific Inquiry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound, fluoromethane, reported in the 19th century. numberanalytics.com However, the systematic exploration and application of fluorinated compounds, including fluorinated benzaldehydes, gained significant momentum in the 20th century.

Early discoveries were often driven by the search for new materials with unique properties, spurred by industrialization. numberanalytics.com A pivotal moment in the synthesis of aromatic fluorine compounds was the development of the Balz-Schiemann reaction in 1927. wikipedia.orgdovepress.com This reaction, which involves the thermal decomposition of aromatic diazonium tetrafluoroborates, provided a general method for introducing a fluorine atom onto an aromatic ring and became a cornerstone for accessing compounds like fluorinated benzaldehydes. wikipedia.orgdovepress.comacs.org

The role of fluorine in medicinal chemistry began to be seriously appreciated with the discovery that the introduction of a fluorine atom could dramatically enhance the biological activity of a molecule, as was the case with 9α-fluorohydrocortisone acetate (B1210297). tandfonline.com This realization sparked extensive research into the synthesis and biological evaluation of a wide array of fluorinated organic molecules. Fluorinated benzaldehydes, as versatile intermediates, became valuable tools in this endeavor. The development of new fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), further expanded the synthetic chemist's toolkit, allowing for more controlled and selective fluorination reactions. numberanalytics.com Over the decades, the study of fluorinated benzaldehydes has evolved from basic synthesis and reactivity studies to their sophisticated application in the rational design of drugs and advanced materials, solidifying their importance in modern chemical research. rsc.orgscispace.comnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVOJODFBWBNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181058 | |

| Record name | 2,5-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-90-4 | |

| Record name | 2,5-Difluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Difluorobenzaldehyde and Analogues

Oxidative Approaches for Aromatic Aldehyde Generation

The direct oxidation of substituted toluenes presents an efficient route to the corresponding benzaldehydes. Recent advancements have focused on developing continuous-flow processes and highly selective catalytic systems to improve yield, safety, and environmental impact.

Continuous Liquid-Phase Oxidation of 2,5-Difluorotoluene (B1362542)

A modern and efficient method for synthesizing 2,5-difluorobenzaldehyde involves the continuous liquid-phase oxidation of 2,5-difluorotoluene. patsnap.com This process utilizes a tubular reactor, which offers significant advantages over traditional batch reactors, including enhanced heat and mass transfer, improved process control, and greater safety. google.comgoogle.com

Key parameters that are controlled to optimize the reaction include the residence time of the reactants in the reactor, the reaction temperature, and the molar ratio of the reactants. patsnap.comgoogle.com The use of microstructured tubular reactors can further enhance mixing and reaction efficiency. google.com

Catalytic Systems in Selective Oxidation Reactions (e.g., Cobalt, Molybdenum, Bromine Metal Ion Complexes)

The choice of catalyst is crucial for the selective oxidation of 2,5-difluorotoluene to this compound, minimizing the formation of byproducts such as the corresponding carboxylic acid. patsnap.com A highly effective catalytic system involves a combination of metal ion complexes, specifically those of cobalt, molybdenum, and bromine. patsnap.comgoogle.com

These catalysts work in synergy to facilitate the oxidation process. While the precise mechanism is complex, it is understood that the different metal ions play distinct roles in the catalytic cycle. For instance, cobalt and molybdenum complexes are known to be effective in activating hydrogen peroxide and promoting the oxidation of the methyl group. patsnap.com The presence of a bromine source, such as sodium bromide, can further enhance the catalytic activity. patsnap.com

The reaction is typically carried out in an acidic medium, such as acetic acid, which also acts as a solvent. patsnap.comgoogle.com The optimization of the catalyst composition and reaction conditions is essential to achieve high selectivity and conversion rates. Research has shown that specific molar ratios of the metallic catalysts to the substrate can significantly influence the reaction outcome. patsnap.com

| Parameter | Value/Range |

| Substrate | 2,5-Difluorotoluene |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Catalyst | Cobalt, Molybdenum, Bromine metal ion complexes |

| Solvent | Acetic Acid |

| Reactor Type | Tubular Reactor |

Derivatization Strategies and Precursor Synthesis

The synthesis of functionalized difluorobenzaldehyde analogues often requires multi-step strategies involving the preparation of key intermediates. These methods allow for the introduction of various substituents onto the aromatic ring, leading to a diverse range of valuable compounds.

Synthesis of Halogenated Difluorobenzaldehyde Intermediates (e.g., 4-Bromo-2,5-difluorobenzaldehyde)

Halogenated difluorobenzaldehydes are important precursors for the synthesis of more complex molecules. lookchem.com For example, 4-bromo-2,5-difluorobenzaldehyde (B1291445) serves as a versatile building block in medicinal chemistry and material science. lookchem.comfluoromart.com

One synthetic route to a related compound, 3-bromo-2,5-difluorobenzaldehyde, starts from 4-amino-3-bromo-2,5-difluorobenzaldehyde. prepchem.com In this process, the amino group is removed via a diazotization reaction followed by reduction. The starting material is treated with sodium nitrite (B80452) in the presence of an acid, and the resulting diazonium salt is then reduced using an agent like hypophosphorous acid. This sequence of reactions yields the desired 3-bromo-2,5-difluorobenzaldehyde. prepchem.com

Another approach involves the direct bromination of a difluorobenzaldehyde derivative or the formylation of a brominated difluorobenzene compound. For instance, the synthesis of 4-bromo-2,6-difluorobenzaldehyde (B1272164) can be achieved by the formylation of 1-bromo-3,5-difluorobenzene (B42898) using a strong base like lithium diisopropylamide (LDA) and a formylating agent such as N-formylpiperidine. chemicalbook.com

| Starting Material | Reagents | Product |

| 4-Amino-3-bromo-2,5-difluorobenzaldehyde | 1. NaNO₂, Acid 2. H₃PO₂ | 3-Bromo-2,5-difluorobenzaldehyde prepchem.com |

| 1-Bromo-3,5-difluorobenzene | 1. LDA 2. N-Formylpiperidine | 4-Bromo-2,6-difluorobenzaldehyde chemicalbook.com |

Acid-Catalyzed Condensation Reactions

This compound and its analogues readily undergo condensation reactions, which are fundamental in the construction of larger, more complex molecular architectures. These reactions often involve the acid-catalyzed reaction of the aldehyde with a nucleophile, such as an amine or a compound with an active methylene (B1212753) group.

For example, this compound can react with compounds containing an active methylene group, like 2,4-dimethyl-5-acetylthiazole, in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). encyclopedia.pub This type of reaction, known as a Claisen-Schmidt condensation, leads to the formation of chalcone-like structures, which are of interest for their biological activities. encyclopedia.pub

Similarly, condensation reactions with urea (B33335) or its derivatives can lead to the formation of various heterocyclic compounds. fluoromart.com The reactivity of the aldehyde group in this compound, enhanced by the electron-withdrawing fluorine atoms, makes it a suitable substrate for these transformations. These condensation reactions are pivotal in synthesizing a wide array of derivatives with potential applications in various fields of chemistry.

Spectroscopic and Computational Investigations of 2,5 Difluorobenzaldehyde Molecular Architecture and Dynamics

Conformational Analysis and Rotational Isomerism

The orientation of the aldehyde group (-CHO) relative to the fluorinated benzene (B151609) ring gives rise to rotational isomers, or conformers. The study of these conformers, their stability, and the process of converting one into another is crucial for understanding the molecule's behavior.

High-resolution broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy has been instrumental in unambiguously identifying the conformational landscape of 2,5-Difluorobenzaldehyde in the gas phase. acs.org This powerful technique allows for the precise measurement of rotational transitions of molecules in a collision-free environment, providing definitive structural information.

Initial theoretical calculations predicted the existence of two planar conformers: a lower-energy anti-conformer and a higher-energy syn-conformer. acs.org In the anti form, the oxygen atom of the aldehyde group is directed away from the fluorine atom at the 2-position, while in the syn form, it is directed towards it. acs.org

Experimental CP-FTMW spectra, measured in the 2–18 GHz range, confirmed the coexistence of both the anti and the energetically less favorable syn conformers in the gas phase. acs.orgacs.org The rotational spectra for each conformer were successfully assigned, and their rotational constants were determined with high accuracy. acs.org The analysis of these constants confirmed that both the anti and syn isomers possess a planar equilibrium geometry, a finding that is significant for the syn-conformer where steric repulsion between the adjacent oxygen and fluorine atoms might be expected to induce non-planarity. acs.orgnih.gov

| Conformer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| anti-2,5-DFB | 2483.7848(13) | 1024.03225(40) | 724.84364(34) |

| syn-2,5-DFB | 2488.7(11) | 1021.2(12) | 722.5(12) |

While both conformers are observed, they are not energetically equivalent. The anti-conformer represents the global energy minimum, making it the more stable and abundant species at thermal equilibrium. acs.org The syn-conformer is higher in energy primarily due to the steric hindrance and electrostatic repulsion between the proximate carbonyl oxygen and the fluorine atom at the C2 position of the ring. acs.org

High-level theoretical calculations (DLPNO−CCSD(T)/def2-TZVP) have quantified this energy difference. For this compound, the syn-conformer is calculated to be 12.9 kJ/mol less stable than the anti-conformer. acs.orgnih.gov This significant energy gap explains the lower intensity of the rotational transitions belonging to the syn isomer in the microwave spectrum. acs.org Despite the destabilizing interactions, the planarity of the syn-conformer is maintained, suggesting that the stabilizing effects of π-conjugation between the aldehyde group and the phenyl ring are strong enough to overcome the steric repulsion. acs.org

| Conformer | Relative Energy (kJ/mol) | Computational Level |

|---|---|---|

| anti | 0.0 (Reference) | DLPNO−CCSD(T)/def2-TZVP |

| syn | 12.9 |

The energy barrier separating the anti and syn conformers can be overcome by supplying external energy, such as ultraviolet (UV) light. Studies using matrix-isolation infrared spectroscopy have demonstrated that photo-induced rotational isomerism occurs for this compound trapped in a cryogenic argon (Ar) matrix. researchgate.net

In these experiments, the compound is deposited in an inert matrix at very low temperatures (e.g., 10 K). Initially, the population is dominated by the more stable anti-conformer. Upon irradiation with UV light of a specific wavelength, the molecules absorb photons, leading to electronic excitation. researchgate.netnih.gov During the subsequent relaxation process, the molecule can dissipate energy by rotating the aldehyde group, resulting in a conversion from the anti to the syn form. researchgate.netnih.gov This process can be monitored by observing changes in the infrared spectrum, as the two conformers have distinct vibrational signatures. The reverse process, converting the syn conformer back to the anti form, can also be induced, sometimes by using a different wavelength of light. nih.gov This photo-induced switching provides a controlled method for populating the less stable conformer and studying its properties.

The rotation of the aldehyde group about the C-C bond connecting it to the phenyl ring is not free but is hindered by a potential energy barrier. The transition state for this internal rotation is a non-planar structure where the aldehyde group is perpendicular to the ring. The height of this barrier dictates the rate of interconversion between the anti and syn forms.

The torsional motion of the aldehyde group is a large-amplitude vibration that can be probed spectroscopically. The frequency of this torsion has been estimated from experimental inertial defects obtained from microwave spectroscopy. acs.orgnih.gov For the more stable anti-conformer of this compound, the torsional frequency is higher than that of the syn-conformer. acs.org This difference reflects the shape of the potential energy surface; the steeper well of the anti conformer results in a higher vibrational frequency for the torsional mode compared to the shallower well of the less stable syn conformer. acs.org

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a complementary method to microwave spectroscopy for studying molecular structure and conformation. Each conformer of this compound has a unique set of vibrational modes, resulting in a distinct "fingerprint" spectrum.

Matrix-isolation infrared spectroscopy is particularly well-suited for characterizing different conformers. By trapping molecules in an inert cryogenic matrix, spectral lines are sharpened, and intermolecular interactions are minimized, allowing for the clear resolution of bands belonging to different isomers. researchgate.net

For this compound, distinct infrared absorption bands corresponding to the anti and syn rotamers have been identified. researchgate.net Following deposition into an argon matrix, the spectrum is primarily that of the anti conformer. After UV irradiation, new bands appear that are assigned to the newly formed syn conformer, while the intensity of the anti conformer's bands decreases. researchgate.net This allows for the separation and assignment of the observed infrared bands to each specific rotamer. researchgate.net These unique vibrational fingerprints, particularly in regions sensitive to the aldehyde group's orientation (such as C=O stretching and C-H bending modes), provide definitive proof of the existence of both conformers and are essential for tracking their populations during photo-isomerization experiments. researchgate.netnih.gov

Raman Spectroscopic Analysis

Raman spectroscopy, a non-destructive light scattering technique, provides valuable insights into the vibrational modes of this compound. The resulting spectrum is a unique molecular fingerprint, with the position and intensity of the Raman bands corresponding to specific molecular vibrations.

Computational studies, such as those employing Density Functional Theory (DFT) and ab initio Hartree-Fock methods, have been instrumental in assigning the observed Raman bands to specific vibrational modes. researchgate.net These calculations predict the vibrational frequencies and intensities, which can then be correlated with experimental data. For this compound, the Raman spectrum is characterized by several key vibrational modes.

Key Raman active modes for this compound include:

C-H stretching: The aromatic C-H stretching vibrations typically appear in the high-frequency region of the spectrum.

C=O stretching: The carbonyl group (C=O) of the aldehyde exhibits a strong and characteristic stretching vibration.

C-F stretching: The carbon-fluorine bonds give rise to distinct stretching modes.

Ring breathing modes: The benzene ring itself has characteristic "breathing" modes, where the entire ring expands and contracts symmetrically.

In-plane and out-of-plane bending modes: Various bending vibrations of the C-H, C-F, and C-C bonds within the molecule are also Raman active.

The analysis of the Raman spectrum, aided by computational models, allows for a detailed understanding of the molecule's vibrational dynamics and the influence of the fluorine and aldehyde substituents on the benzene ring. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| Aromatic C-H Stretch | ~3000-3100 | Stretching of the C-H bonds on the benzene ring |

| Aldehyde C-H Stretch | ~2700-2900 | Stretching of the C-H bond in the aldehyde group |

| C=O Stretch | ~1680-1720 | Stretching of the carbonyl double bond |

| Aromatic C-C Stretch | ~1400-1600 | Stretching of the carbon-carbon bonds within the benzene ring |

| C-F Stretch | ~1100-1300 | Stretching of the carbon-fluorine bonds |

| Ring Breathing | ~1000 | Symmetric expansion and contraction of the benzene ring |

Electronic Spectroscopy and Excited State Dynamics

Emission and Absorption Spectra of Singlet (S1) and Triplet (T1) Electronic States

The electronic transitions of this compound have been investigated through absorption and emission spectroscopy. These studies provide information about the energies of the ground state (S0), the first excited singlet state (S1), and the first excited triplet state (T1).

The absorption spectrum is characterized by transitions from the ground electronic state to various excited singlet states. The transition with the lowest energy, corresponding to the S0 → S1 transition, is of particular interest. In an excited singlet state, the spin of the excited electron is still paired with the ground-state electron. uomustansiriyah.edu.iqidc-online.com

Upon excitation to the S1 state, the molecule can relax through several pathways, including fluorescence, which is the emission of a photon as the molecule returns to the ground state (S1 → S0). The emission spectrum reveals the energy difference between the S1 and S0 states.

Intersystem crossing can also occur, where the molecule transitions from the excited singlet state to an excited triplet state (S1 → T1). uomustansiriyah.edu.iq In a triplet state, the spin of the excited electron is parallel to the spin of the ground-state electron. idc-online.comlibretexts.org The energy of the T1 state is typically lower than that of the S1 state. youtube.com The spectroscopy and dynamics of the excited singlet and triplet states of difluorobenzaldehyde vapors have been a subject of detailed study. chemsrc.com

Phosphorescence and Delayed Fluorescence Phenomena

Once in the triplet state (T1), the molecule can return to the ground state (S0) via phosphorescence, which is the emission of a photon. idc-online.com Because the T1 → S0 transition involves a change in spin multiplicity (a "forbidden" transition), the lifetime of the triplet state is significantly longer than that of the singlet state. uomustansiriyah.edu.iqlibretexts.org This results in phosphorescence being a much slower process than fluorescence.

Delayed fluorescence is another phenomenon that can be observed. This occurs when a molecule in the triplet state is thermally re-excited to the singlet state (T1 → S1) and then undergoes fluorescence (S1 → S0). The resulting emission has the same spectral characteristics as normal fluorescence but exhibits a much longer decay time, characteristic of the long-lived triplet state. The study of phosphorescence and delayed fluorescence provides valuable information about the energy gap between the S1 and T1 states and the dynamics of intersystem crossing. chemsrc.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (1H) and Carbon-13 (13C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the molecular structure of this compound.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns influenced by the positions of the fluorine and aldehyde substituents.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the downfield region (around 185-195 ppm). The aromatic carbons will appear in the range of 110-165 ppm. The carbons directly attached to the fluorine atoms will show characteristic splitting patterns due to carbon-fluorine coupling.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.3 | s | Aldehydic H |

| ¹H | ~7.3-7.7 | m | Aromatic H |

| ¹³C | ~188 | d | C=O |

| ¹³C | ~162 (d) | d | C-F |

| ¹³C | ~158 (d) | d | C-F |

| ¹³C | ~115-128 | m | Aromatic C-H and C-CHO |

Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fluorine-19 (19F) NMR Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly useful for characterizing fluorinated organic compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.com The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts of these signals will be influenced by their position on the aromatic ring and the electronic effects of the aldehyde group. ucsb.edu Furthermore, fluorine-fluorine and fluorine-proton couplings can be observed, providing valuable information about the through-bond and through-space proximity of these nuclei. The expected chemical shifts for aromatic fluorine atoms typically fall within a well-defined range. organicchemistrydata.org

| Fluorine Position | Predicted Chemical Shift Range (ppm) | Expected Coupling |

|---|---|---|

| F at C-2 | -110 to -130 | Coupling to F at C-5 and adjacent protons |

| F at C-5 | -115 to -135 | Coupling to F at C-2 and adjacent protons |

Note: Chemical shifts are referenced to a standard, typically CFCl₃. The exact values can vary.

Compound Names

| Compound Name |

|---|

| This compound |

Dynamic NMR for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating reversible molecular processes, such as the conformational exchange in this compound. libretexts.org This compound exists in equilibrium between two planar conformers: a lower-energy O-trans (or anti) form and a higher-energy O-cis (or syn) form, which interconvert through the rotation of the aldehyde group around the exocyclic C-C bond.

At low temperatures, the rate of this rotation is slow on the NMR timescale, and distinct signals for each conformer can be observed. As the temperature is increased, the rate of exchange accelerates. This leads to a broadening of the NMR signals, which eventually coalesce into a single, population-averaged signal at a specific temperature known as the coalescence temperature. nih.gov By analyzing the lineshape changes in the NMR spectra across a range of temperatures, it is possible to determine the kinetic parameters of the exchange process. libretexts.orgnih.gov The free energy of activation (ΔG‡) for the internal rotation can be calculated, providing a quantitative measure of the rotational barrier between the syn and anti conformers. nih.govcdnsciencepub.com This experimental approach provides crucial insights into the molecule's flexibility and the energy landscape of its conformational dynamics. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural and vibrational properties of this compound. researchgate.net Computational studies employing the B3LYP functional with the 6-311++G(d,p) basis set have been used to perform geometry optimization for the two planar rotomers, the O-cis (syn) and O-trans (anti) forms. researchgate.net These calculations confirm that both conformers are planar and that the O-trans rotomer, where the aldehyde oxygen is oriented away from the ortho-fluorine atom, is the more stable configuration in the ground state. researchgate.netacs.org

Furthermore, DFT calculations are used to predict the harmonic vibrational frequencies of both conformers. researchgate.netnih.gov The calculated frequencies and their corresponding intensities for infrared (IR) and Raman spectra provide a theoretical basis for the assignment of experimental vibrational spectra. researchgate.netyoutube.com Comparing the theoretical spectra with experimental data allows for a detailed understanding of the vibrational modes of the molecule. The mean vibrational deviation between the two conformers has been shown to correlate with their relative energy difference. researchgate.net

Table 1: Calculated Conformational Properties of this compound using DFT

| Property | O-trans (anti) Conformer | O-cis (syn) Conformer | Method |

| Relative Stability | More Stable (Ground State) | Less Stable | B3LYP/6-311++G(d,p) researchgate.net |

| Geometry | Planar | Planar | B3LYP/6-311++G(d,p) researchgate.net |

To obtain highly accurate energy differences between the conformers of this compound, sophisticated ab initio methods are employed. One such method is the Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)). This approach provides results close to the "gold standard" CCSD(T) method but with significantly reduced computational cost, making it suitable for larger molecules. nist.govnih.gov

Calculations at the DLPNO-CCSD(T)/def2-TZVP level of theory have been performed to precisely estimate the energy difference between the anti and syn conformations. acs.org These high-level computations determined that the syn-conformer is 12.9 kJ/mol higher in energy than the more stable anti-conformer. acs.org This energy difference is a critical parameter for understanding the conformational equilibrium and population distribution of the molecule at different temperatures.

Table 2: Calculated Energy Difference between Conformers of this compound

| Conformer | Relative Energy (kJ/mol) | Computational Method |

| anti (O-trans) | 0.0 (Reference) | DLPNO-CCSD(T)/def2-TZVP acs.org |

| syn (O-cis) | 12.9 | DLPNO-CCSD(T)/def2-TZVP acs.org |

Molecular orbital theory is fundamental to computing the barrier to internal rotation for the aldehyde group in this compound. cdnsciencepub.com These computations involve mapping the potential energy surface as a function of the dihedral angle describing the rotation of the -CHO group relative to the phenyl ring. The calculations identify the minimum energy structures, corresponding to the planar syn and anti conformers, and the maximum energy structure, which represents the transition state for the rotation. rsc.org

The transition state typically occurs at a perpendicular orientation, where the p-orbitals of the aldehyde group are orthogonal to the π-system of the benzene ring, breaking the conjugation. The energy difference between the stable ground state conformer (anti) and this perpendicular transition state defines the height of the rotational barrier. cdnsciencepub.com These theoretical barriers, often computed using methods like MP2 or other correlation-gradient procedures, provide essential data that complements experimental findings from techniques like dynamic NMR. cdnsciencepub.com The barrier is primarily influenced by a twofold potential, with minor contributions from higher-order components. cdnsciencepub.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals, providing a chemical interpretation of the wavefunction. uba.arnih.gov For this compound, NBO analysis is crucial for understanding the forces that govern its conformational preferences. acs.org

A key finding from NBO analysis is the explanation for the planarity of the higher-energy syn-conformer. Despite the significant steric and electrostatic repulsion between the closely positioned aldehyde oxygen and the ortho-fluorine atom, the molecule maintains a planar structure. acs.org NBO analysis attributes this planarity to a strong conjugation effect, involving delocalization of electrons between the π-system of the phenyl ring and the aldehyde group. acs.org This donor-acceptor interaction (e.g., from filled π orbitals of the ring to the empty π* orbital of the carbonyl group) provides a stabilizing energy that is sufficient to overcome the repulsive forces, thus favoring a planar over a non-planar geometry for the syn conformer. acs.orgresearchgate.net

Reaction Pathways and Derivatization Chemistry of 2,5 Difluorobenzaldehyde

Condensation Reactions for Scaffold Construction

The aldehyde functional group of 2,5-difluorobenzaldehyde is a reactive site for numerous condensation reactions. These reactions are fundamental in synthetic chemistry for forging new carbon-carbon and carbon-nitrogen bonds, providing pathways to a wide array of molecular structures.

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core structure, are significant precursors in the synthesis of flavonoids and other biologically active heterocyclic compounds. researchgate.net The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). researchgate.net

In the context of this compound, it reacts with a suitable acetophenone derivative to yield the corresponding chalcone (B49325) analogue. The presence of the two fluorine atoms on the benzaldehyde (B42025) ring can influence the reactivity of the aldehyde and the properties of the resulting chalcone. While the Claisen-Schmidt condensation is the foundational method, achieving asymmetry often requires the use of chiral catalysts or auxiliaries to control the stereochemistry of the newly formed double bond and other stereocenters. The general reaction involves the deprotonation of the acetophenone's α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. nih.gov

Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

This compound readily undergoes condensation reactions with compounds containing a primary amine group, such as hydrazines and thiosemicarbazide (B42300), to form hydrazones and thiosemicarbazones, respectively. mdpi.comnih.gov These reactions involve the nucleophilic attack of the nitrogen atom of the hydrazine (B178648) or thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (an imine), which is the characteristic functional group of these derivatives. mdpi.com

The resulting hydrazone and thiosemicarbazone scaffolds are of significant interest in medicinal chemistry and materials science due to their coordinating properties and diverse biological activities. The synthesis is typically a straightforward process, often achieved by mixing the reactants in a suitable solvent like ethanol (B145695) and stirring at room temperature or with gentle heating. nih.gov

Table 2: Synthesis of Hydrazone and Thiosemicarbazone Derivatives

| Aldehyde | Reagent | Product Functional Group |

|---|---|---|

| This compound | Hydrazine / Substituted Hydrazine | Hydrazone (-C=N-N-) |

While this compound does not directly participate in the most common triazole-forming cycloaddition reactions, it serves as a crucial starting material for synthesizing precursors needed for such cyclizations. mdpi.com The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a cornerstone of triazole synthesis. beilstein-journals.org

A synthetic pathway can be designed where this compound is converted into either the required azide or alkyne component. For example, the aldehyde can be reduced to 2,5-difluorobenzyl alcohol. The alcohol can then be converted to a halide (e.g., 2,5-difluorobenzyl bromide), which can subsequently be treated with sodium azide to yield the 2,5-difluorobenzyl azide precursor. This azide can then react with a terminal alkyne in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form a 1,4-disubstituted 1,2,3-triazole. frontiersin.orgnih.gov This multi-step approach demonstrates the utility of this compound as a foundational block for building complex heterocyclic systems like triazoles.

Photoredox Catalysis and Benzaldehyde-Mediated Processes

In recent years, this compound has been identified as an effective mediator in photoredox catalysis. These reactions harness the energy of visible light to facilitate chemical transformations under mild, metal-free conditions.

Research has demonstrated a photoredox reaction for the cross-dehydrogenative coupling (CDC) that enables the Cα-arylation of amides (alpha to the nitrogen) and ethers. researchgate.net This process utilizes an electron-deficient heteroarene and is mediated by a benzaldehyde, such as this compound (DFBA), under metal-free conditions. rsc.org The reaction proceeds smoothly using common 23 W compact fluorescent light bulbs as the light source and ammonium (B1175870) persulfate (APS) as the oxidant. researchgate.net The use of DFBA was shown to be effective in these transformations, highlighting the role of fluorinated benzaldehydes in promoting such couplings. researchgate.net

Table 3: Evaluation of Benzaldehydes in a Photoredox CDC Reaction

| Aldehyde | Abbreviation | Yield (%) |

|---|---|---|

| Benzaldehyde | PhCHO | 85 |

| This compound | DFBA | 86 |

| 2,5-Dichlorobenzaldehyde | DCBA | 81 |

The mechanism of these CDC reactions involves a unique decomposition of the ammonium persulfate oxidant that is enhanced by photoexcited benzaldehydes. rsc.org The process is initiated by the absorption of light by the benzaldehyde, promoting it to an excited state. researchgate.net This photoexcited benzaldehyde is a key intermediate that facilitates the single-electron transfer (SET) processes necessary for the reaction to proceed. rsc.org

The proposed mechanism suggests that the photoexcited benzaldehyde promotes the generation of radicals from the amide or ether substrates. researchgate.net It is believed to enhance the decomposition of the persulfate oxidant, which in turn initiates the C-H activation and subsequent radical formation. This benzaldehyde-mediated photoredox system avoids the need for expensive transition metal catalysts and provides a powerful method for constructing new carbon-carbon bonds, granting access to important pharmacophores. researchgate.netresearchgate.net

Biocatalytic Transformations

Biocatalytic transformations represent a burgeoning field in synthetic organic chemistry, offering environmentally benign and highly selective alternatives to traditional chemical methods. The use of enzymes, either as isolated preparations or within whole-cell systems, allows for reactions to be conducted under mild conditions, often with high chemo-, regio-, and enantioselectivity. For a substrate such as this compound, with its electron-withdrawing fluorine atoms and reactive aldehyde functionality, biocatalysis opens up avenues for the synthesis of complex and valuable molecules.

Chemo-Enzymatic Approaches (e.g., Benzaldehyde Lyase-Catalyzed Condensations)

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective reaction pathways. A prominent example in the context of aromatic aldehydes is the use of benzaldehyde lyase (BAL). BAL, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, is a versatile catalyst for the asymmetric C-C bond formation through the cleavage and formation of (R)-hydroxy ketones. nih.gov

The catalytic cycle of BAL involves the umpolung (reversal of polarity) of the aldehyde carbonyl carbon, enabling it to act as a nucleophile. This allows for the condensation of two aldehyde molecules (a self-condensation) or the condensation of an aldehyde with another electrophile (a cross-condensation) to form chiral α-hydroxy ketones, also known as acyloins. While direct studies on this compound with BAL are not extensively detailed in the available literature, the successful application of BAL in the condensation of other fluorinated benzaldehydes, such as 2,4-difluorobenzaldehyde (B74705), strongly suggests its potential utility with the 2,5-difluoro isomer. This enzymatic approach is particularly valuable for the synthesis of enantiomerically pure α-hydroxy ketones, which are important building blocks in the pharmaceutical industry.

The reaction proceeds via the formation of a key intermediate where the aldehyde is covalently bound to the ThDP cofactor. This intermediate then attacks a second aldehyde molecule, leading to the formation of the C-C bond and subsequent release of the α-hydroxy ketone product. The enzyme's active site provides a chiral environment, ensuring the formation of a specific enantiomer of the product.

| Enzyme | Substrate(s) | Product Type | Key Features |

| Benzaldehyde Lyase (BAL) | This compound (putative) and another aldehyde | Chiral α-hydroxy ketone | Asymmetric C-C bond formation, Umpolung of aldehyde reactivity, ThDP-dependent mechanism |

Principles of Green Chemistry in Biocatalytic Syntheses

The application of biocatalysis in the transformation of this compound aligns well with the twelve principles of green chemistry. These principles provide a framework for designing chemical products and processes that are more environmentally sustainable.

Key Green Chemistry Principles in the Biocatalysis of this compound:

Prevention: By utilizing highly selective enzymes, the formation of byproducts is minimized, thus preventing waste generation.

Atom Economy: Enzymatic reactions, particularly condensation reactions, can have high atom economy as most of the atoms from the reactants are incorporated into the final product.

Less Hazardous Chemical Syntheses: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, avoiding the use of hazardous organic solvents and harsh reagents.

Designing Safer Chemicals: The high selectivity of enzymes can be used to produce molecules with a higher degree of purity and fewer off-target effects.

Safer Solvents and Auxiliaries: Water is the primary solvent in most biocatalytic processes, which is non-toxic and environmentally benign.

Design for Energy Efficiency: Reactions are conducted at or near ambient temperature and pressure, significantly reducing the energy consumption compared to many traditional chemical processes.

Use of Renewable Feedstocks: While this compound itself is not derived from renewable feedstocks, the principles of biocatalysis encourage the use of renewable resources for the synthesis of other reactants and cofactors.

Reduce Derivatives: Enzymatic catalysis often obviates the need for protecting groups due to the high selectivity of the enzymes, thus reducing the number of synthetic steps.

Catalysis: Enzymes are highly efficient catalysts, often with high turnover numbers, meaning a small amount of enzyme can produce a large amount of product.

Design for Degradation: While the final products may not always be readily biodegradable, the use of biological systems for synthesis is a step towards more sustainable manufacturing processes.

Real-time analysis for Pollution Prevention: Biocatalytic reactions can be monitored in real-time using various analytical techniques to ensure optimal performance and prevent runaway reactions or the formation of unwanted byproducts.

Inherently Safer Chemistry for Accident Prevention: The use of aqueous media and mild reaction conditions significantly reduces the risk of accidents such as fires and explosions.

Reductive Amination and Nucleophilic Aromatic Substitution (SNAr) Couplings

The chemical reactivity of this compound is characterized by both the aldehyde functionality and the electron-deficient aromatic ring. This dual reactivity allows for a range of derivatization pathways, including reductive amination at the carbonyl group and nucleophilic aromatic substitution on the benzene (B151609) ring.

Reductive Amination:

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting aldehydes and ketones into primary, secondary, and tertiary amines. acsgcipr.org The reaction proceeds in two main steps: the initial formation of an imine or iminium ion from the reaction of the aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine.

For this compound, this reaction provides a direct route to a variety of N-substituted 2,5-difluorobenzylamines. A range of amines (primary and secondary) can be used as the nitrogen source, and various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. The choice of reducing agent is crucial, as it should selectively reduce the iminium ion in the presence of the starting aldehyde.

| Amine Type | Reducing Agent | Product |

| Primary Amine (R-NH₂) | NaBH(OAc)₃ | N-Alkyl-2,5-difluorobenzylamine |

| Secondary Amine (R₂NH) | NaBH₃CN | N,N-Dialkyl-2,5-difluorobenzylamine |

| Ammonia (NH₃) | H₂/Catalyst | 2,5-Difluorobenzylamine |

Nucleophilic Aromatic Substitution (SNAr) Couplings:

The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring of this compound activates the ring towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. The aldehyde group, also being electron-withdrawing, further enhances this reactivity, particularly at the ortho and para positions.

This reaction is a valuable tool for introducing a variety of substituents onto the aromatic ring. Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. The reaction with amines is particularly useful for the synthesis of substituted aminobenzaldehydes, which are precursors to a wide range of biologically active molecules. The regioselectivity of the substitution (i.e., which fluorine atom is displaced) can be influenced by the reaction conditions and the nature of the nucleophile.

| Nucleophile | Product Type |

| Primary/Secondary Amine | Substituted aminofluorobenzaldehyde |

| Alkoxide (RO⁻) | Substituted alkoxyfluorobenzaldehyde |

| Thiolate (RS⁻) | Substituted thiofluorobenzaldehyde |

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the fluorine atoms and the aldehyde group in this compound.

Applications of 2,5 Difluorobenzaldehyde in Advanced Chemical Research

Agrochemical Research and Development

Beyond pharmaceuticals, 2,5-Difluorobenzaldehyde is an important intermediate in the synthesis of modern agrochemicals, particularly pesticides and fungicides. google.compatsnap.com The inclusion of the difluorinated phenyl group can enhance the efficacy and stability of the final product. An example of its application in this sector is in the synthesis of the pyridazine (B1198779) fungicide Pyridachlometyl. ccspublishing.org.cn The difluorobenzene moiety of this fungicide is derived from a difluorobenzaldehyde precursor, demonstrating the compound's value in developing new solutions for crop protection. ccspublishing.org.cn

Liquid Crystal Material Synthesis

This compound is a valuable precursor in the synthesis of fluorinated liquid crystals, particularly those containing a Schiff base (imine) linkage. The presence of fluorine atoms in the molecular structure of liquid crystals can significantly influence their mesomorphic behavior, such as the type of liquid crystal phase and the temperature range over which it is stable.

In the synthesis of Schiff base liquid crystals, this compound can be reacted with various aniline (B41778) derivatives. For instance, the condensation reaction of this compound with 4-alkoxyanilines yields a series of N-(2,5-difluorobenzylidene)-4-alkoxyanilines. The resulting compounds exhibit a variety of liquid crystalline phases, including nematic and smectic phases. The specific mesophase and its transition temperatures are dependent on the length of the alkoxy chain.

The introduction of the two fluorine atoms from this compound into the liquid crystal structure has several important consequences:

Modification of Mesophase Stability: The fluorine atoms can alter the intermolecular forces, including dipole-dipole interactions and van der Waals forces, which in turn affects the stability and type of the liquid crystal phase.

Influence on Dielectric Anisotropy: The strong electronegativity of fluorine can lead to a significant dipole moment, which is a crucial factor in determining the dielectric anisotropy of the liquid crystal. Materials with high dielectric anisotropy are essential for various display applications.

Tuning of Optical Properties: The fluorine substitution can also impact the refractive indices and birefringence of the liquid crystal material.

While specific studies detailing the synthesis of liquid crystals directly from this compound are not extensively documented in publicly available literature, the synthesis of related fluorinated Schiff base liquid crystals provides strong evidence for its potential in this area. For example, new series of Schiff base liquid crystals have been synthesized using 2,4-difluoroaniline, a compound structurally related to this compound. These studies have demonstrated that the presence and position of fluorine atoms significantly influence the mesomorphic properties of the resulting materials, often leading to a wider range of liquid crystalline behavior. nih.gov The findings from these related syntheses underscore the potential of this compound as a key component in the design of novel liquid crystal materials with tailored properties.

Interactive Data Table: Properties of Related Fluorinated Schiff Base Liquid Crystals

| Compound Structure | Mesophase Type(s) | Transition Temperatures (°C) | Reference |

| N-(2,4-difluorobenzylidene)-4-butoxyaniline | Nematic | Cr 85 N 98 I | nih.gov |

| N-(2,4-difluorobenzylidene)-4-hexyloxyaniline | Nematic, Smectic A | Cr 78 SmA 89 N 95 I | nih.gov |

| N-(2,4-difluorobenzylidene)-4-octyloxyaniline | Smectic A | Cr 75 SmA 92 I | nih.gov |

Advanced Material Science Applications

In the realm of advanced material science, this compound is a valuable monomer for the synthesis of high-performance polymers, such as polyamides and polyimides. The incorporation of the 2,5-difluorophenyl moiety into the polymer backbone can impart desirable properties, including enhanced thermal stability, improved mechanical strength, and increased chemical resistance.

The synthesis of aromatic polyamides, for instance, can be achieved through the polycondensation of a dicarboxylic acid containing the this compound-derived unit with various aromatic diamines. The resulting polyamides often exhibit high glass transition temperatures and excellent thermal stability, making them suitable for applications in demanding environments.

Similarly, this compound can be utilized as a precursor for the synthesis of fluorinated polyimides. These materials are known for their exceptional thermal and oxidative stability, as well as their excellent dielectric properties, which makes them highly sought after for applications in the microelectronics industry as insulating layers and flexible substrates.

Enhanced Chemical Resistance: The fluorine atoms can create a more chemically inert polymer chain, improving its resistance to various solvents and corrosive agents.

Improved Mechanical Properties: The introduction of the rigid 2,5-difluorophenyl unit can enhance the modulus and tensile strength of the resulting polymer.

Lower Dielectric Constant: The low polarizability of the C-F bond can lead to polymers with lower dielectric constants, which is a critical property for microelectronic applications.

The established benefits of incorporating fluorinated moieties into polymer structures highlight the significant potential of this compound as a monomer for the development of the next generation of high-performance polymers.

Analytical and Characterization Methodologies in 2,5 Difluorobenzaldehyde Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the study of 2,5-Difluorobenzaldehyde, enabling the separation of the compound from reaction mixtures and the assessment of its purity.

Thin Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of chemical reactions involving this compound. fishersci.com This technique allows for the qualitative assessment of the consumption of starting materials and the formation of products. In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. chemistryhall.com The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and hexanes. orgsyn.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. aga-analytical.com.pl Due to differences in polarity, this compound and its reaction products will travel up the plate at different rates, resulting in distinct spots. chemistryhall.com Visualization of these spots is typically achieved under UV light, as the aromatic ring of the compound absorbs UV radiation. orgsyn.orgnih.gov By comparing the TLC profile of the reaction mixture over time to that of the starting material, a researcher can effectively track the reaction's progression until the starting material is no longer visible. youtube.com

Table 1: Representative TLC Parameters for Monitoring a Reaction of a Substituted Benzaldehyde (B42025)

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexanes (1:4 v/v) |

| Visualization | UV lamp (254 nm) |

| Rf of Starting Material | ~0.7 |

| Rf of Product | ~0.3 |

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound. researchgate.net This method is particularly well-suited for volatile and thermally stable compounds. The analysis is typically performed using a GC system equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. researchgate.netscielo.br A capillary column, such as one with a (1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane) stationary phase, is often employed to achieve high-resolution separation of the analyte from any impurities. researchgate.net The sample is injected into a heated port, where it is vaporized and then carried through the column by an inert carrier gas, such as helium or nitrogen. scielo.br The oven temperature is programmed to ramp up, ensuring the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The purity of this compound is determined by the relative area of its peak in the resulting chromatogram. A purity of greater than 96.0% is commonly reported for commercially available this compound as determined by GC.

Table 2: Typical GC-FID Parameters for Purity Analysis of Benzaldehyde Derivatives

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | RXI-5Sil MS (30m x 0.32mm i.d.) |

| Carrier Gas | Helium |

| Inlet Temperature | 240 °C |

| Detector Temperature | 250 °C |

| Oven Program | Start at 40 °C, hold for 6 min, ramp to 100 °C at 10 °C/min, then to 250 °C at 50 °C/min, hold for 5 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique used for the identification and characterization of products derived from this compound. nih.gov This method is especially valuable for non-volatile or thermally labile compounds that are not amenable to GC analysis. nih.gov Often, to enhance the ionization efficiency and detection of aldehydes by LC-MS, a derivatization step is employed. nih.govlcms.cz A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde functionality to form a stable hydrazone. nih.govlcms.cz These derivatives are then separated using a liquid chromatograph, typically with a reversed-phase column. The eluent from the LC is introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). lcms.czlcms.cz The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns that aid in the structural elucidation of the reaction products.

Table 3: Illustrative LC-MS Parameters for the Analysis of Aldehyde Derivatives

| Parameter | Description |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) or APCI |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile |

| Detector | Mass Spectrometer (e.g., Quadrupole or Ion Trap) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and probing the structure of this compound. scbt.com The molecular weight of this compound is 142.10 g/mol . scbt.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. chemguide.co.ukuni-saarland.de The fragmentation pattern is characteristic of the molecule's structure. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org The mass spectrum of an isomer, 2,6-Difluorobenzaldehyde, shows a prominent molecular ion peak at m/z 142 and a significant fragment at m/z 141, corresponding to the loss of a hydrogen atom. nist.gov Another major fragment is observed at m/z 113, resulting from the loss of the formyl radical (-CHO). nist.gov The presence of fluorine atoms can also influence the fragmentation, potentially leading to the loss of HF. whitman.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 142 | [C7H4F2O]+• (Molecular Ion) |

| 141 | [C7H3F2O]+ |

| 113 | [C6H3F2]+ |

X-ray Diffraction and Powdered Diffractometry for Solid-State Structural Analysis

X-ray diffraction techniques are pivotal for the unambiguous determination of the three-dimensional atomic arrangement of this compound and its derivatives in the solid state. carleton.edu Single-crystal X-ray diffraction, when suitable crystals can be grown, provides precise information on bond lengths, bond angles, and the conformation of the molecule. rsc.orgnih.gov This technique has been used to study the crystal structures of various substituted benzaldehydes, revealing how different substituents influence the molecular packing and intermolecular interactions, such as hydrogen bonding and π–π stacking. rsc.orgiucr.orgresearchgate.net

Table 5: Example Crystallographic Data for a Related Substituted Benzaldehyde Derivative (2,4-Difluorobenzaldehyde benzoylhydrazone)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Key Interactions | N-H···O and C-H···O hydrogen bonds, C-H···π interactions |

| Supramolecular Structure | Forms complex sheets |

Future Research Directions and Translational Perspectives for 2,5 Difluorobenzaldehyde

Innovation in Synthetic Methodologies and Catalytic Systems

The synthesis of 2,5-Difluorobenzaldehyde and its derivatives is an area of active research, with a continuous drive to develop more efficient, selective, and scalable methods. Traditional synthetic routes are being challenged by novel approaches that leverage advanced catalytic systems and innovative reaction designs.

Future research is poised to explore several promising avenues. One key area is the development of novel catalytic systems for the direct C-H functionalization of 1,4-difluorobenzene (B165170). This approach, which avoids the need for pre-functionalized starting materials, represents a more atom-economical pathway. Research into palladium-catalyzed C(sp²)-H functionalization cascades, which have been used to synthesize fluorenones from benzaldehydes, could be adapted for the synthesis of this compound derivatives. acs.org The use of inexpensive transient directing groups in such reactions is a particularly attractive strategy for industrial-scale production. acs.org

Furthermore, innovations in organocatalysis present a metal-free alternative for fluorination and formylation reactions. princeton.eduprinceton.edu The development of enantioselective organocatalytic α-fluorination of aldehydes has demonstrated the potential to create chiral fluoro-aldehydes, which are valuable synthons in medicinal chemistry. princeton.eduprinceton.edu Future work could focus on applying similar principles to the regioselective formylation of difluorobenzene, potentially using newly designed organocatalysts that can operate under mild conditions.

Continuous flow chemistry is another area set to revolutionize the synthesis of fluorinated aldehydes. A patented method describes the preparation of this compound through the continuous oxidation of 2,5-difluorotoluene (B1362542) in a tubular reactor, utilizing metal ion complexes of cobalt, molybdenum, and bromine as catalysts. patsnap.com This technology offers significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. patsnap.comacs.org Research into optimizing reactor design and catalyst efficiency within these systems will be crucial.

Additionally, improving existing methods remains a priority. For instance, a patented synthesis method enhances the yield of this compound from 1,4-difluorobenzene and n-butyllithium by employing an anion stabilizer like pentamethyl diethylenetriamine (B155796) (PMDTA). google.com This approach stabilizes the reactive lithium intermediate, leading to higher conversion rates and product yields, making it more viable for industrial production. google.com

| Synthetic Innovation | Catalyst/Reagent System | Key Advantages |

| Continuous Oxidation | Co/Mo/Br metal ion complexes, H₂O₂ | Improved efficiency, safety, and scalability patsnap.com |

| Anion-Stabilized Lithiation | n-butyllithium, PMDTA | Greatly improved reaction yield and industrial viability google.com |

| Direct C-H Functionalization | Palladium (II) catalysts, transient directing groups | High atom economy, direct synthesis from simple precursors acs.org |

| Organocatalytic Fluorination | Imidazolidinone catalysts, NFSI | Enantioselective synthesis of chiral fluoro-aldehydes princeton.edu |

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry has emerged as an indispensable tool for understanding and predicting the behavior of molecules, thereby accelerating the design and discovery process. For this compound and its derivatives, computational modeling offers profound insights into their structural, electronic, and reactive properties.

A significant area of advancement lies in the accurate prediction of molecular conformations and vibrational frequencies. Studies utilizing high-level theoretical methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p) have successfully calculated the optimized molecular structures and vibrational spectra of this compound conformers (O-cis and O-trans). researchgate.net Recent work combining chirped-pulse Fourier transform microwave spectroscopy with quantum chemical calculations at the DLPNO−CCSD(T)/def2-TZVP level has provided highly accurate determinations of the conformational landscapes of difluorobenzaldehydes, revealing the planarity of even high-energy syn-conformers. acs.org These predictive models are critical for understanding the molecule's behavior in different environments and its interaction with biological targets.

Another crucial application of computational modeling is the prediction of NMR chemical shifts, which is vital for structural elucidation. Accurately predicting ¹⁹F NMR shifts for multifluorinated aromatic compounds can be challenging. nih.gov However, methods have been developed that use DFT calculations combined with linear scaling factors to reliably predict these shifts with a low margin of error. nih.govnih.gov These readily accessible computational methods allow chemists to confidently assign ¹⁹F signals in complex molecules, aiding in the characterization of novel this compound derivatives. nih.gov Future research will likely focus on refining these methods and expanding their applicability to a broader range of fluorinated compounds and solvent systems. chemrxiv.org

Computational tools are also becoming increasingly powerful in predicting reaction outcomes and designing novel synthetic pathways. By modeling reaction mechanisms and transition states, chemists can identify the most promising reaction conditions and catalysts before embarking on extensive experimental work. This predictive capability can significantly reduce the time and resources required for developing new synthetic methodologies for this compound.

| Computational Method | Application | Predicted Properties |

| DFT (B3LYP/6-311++G(d,p)) | Conformational & Vibrational Analysis | Optimized molecular structures, vibrational frequencies researchgate.net |

| DLPNO−CCSD(T)/def2-TZVP | High-Accuracy Conformational Analysis | Energy differences between conformers, molecular planarity acs.org |

| DFT with Linear Scaling | NMR Shift Prediction | Accurate ¹⁹F NMR chemical shifts for structural assignment nih.govnih.gov |

Expansion of Medicinal Chemistry Applications of this compound Derivatives

The strategic placement of fluorine atoms can dramatically alter the biological properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, this compound is a highly valued precursor in the synthesis of a wide array of bioactive molecules and potential therapeutic agents.

Future research will continue to expand its use in drug discovery. It serves as a key starting material for synthesizing complex heterocyclic structures with potential therapeutic applications. For example, it is used in multi-step syntheses to create inhibitors with demonstrated antibacterial, antiproliferative, and anti-inflammatory activities. The aldehyde functional group is particularly useful for reactions like the Claisen-Schmidt condensation to form chalcones. Chalcone (B49325) derivatives synthesized from this compound have been investigated for their potential antiviral properties, including activity against SARS-CoV-2.

The application of this compound extends to the synthesis of central nervous system (CNS) drug candidates. Through reductive amination, it can be converted into compounds like 2-(2,5-Difluorophenyl)ethanamine, which are studied for their potential interactions with neurotransmitter systems. Furthermore, the difluorinated phenyl ring is a common motif in ligands targeting various receptors, such as the 5-HT2A receptor, where lipophilicity plays a key role in determining binding affinity and functional activity.

The development of new analogs of existing drugs is another promising avenue. Research has described the synthesis of 5,8-dideaza analogs of Methotrexate, a widely used anticancer and anti-rheumatic drug, where fluorinated benzonitrile (B105546) derivatives serve as key intermediates. nih.gov These new analogs have shown potent activity against cancer cells and the target enzyme, dihydrofolate reductase (DHFR), with the added benefit of not being metabolized into toxic byproducts, unlike Methotrexate itself. nih.gov This highlights the potential of using fluorinated building blocks like this compound to design next-generation therapeutics with improved pharmacological profiles.

| Derivative Class | Synthetic Reaction | Potential Therapeutic Application |

| Heterocyclic Inhibitors | Multi-step condensation | Antibacterial, Antiproliferative, Anti-inflammatory |

| Chalcones | Claisen-Schmidt condensation | Antiviral (e.g., against SARS-CoV-2) |

| Substituted Ethanamines | Reductive amination | CNS agents, Neurotransmitter system modulators |

| Methotrexate Analogs | Multi-step synthesis from related nitriles | Anticancer, with improved metabolic stability nih.gov |

Sustainable and Environmentally Conscious Production Pathways

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. The production of fine chemicals like this compound is no exception, with research efforts directed towards minimizing environmental impact, reducing waste, and using less hazardous materials.

A key focus for future research is the replacement of traditional, stoichiometric reagents with catalytic, environmentally benign alternatives. For example, the oxidation of 2,5-difluorotoluene to this compound can be achieved using hydrogen peroxide as the oxidizing agent, which produces only water as a byproduct. patsnap.com The use of efficient metal ion catalysts in this process further enhances its green credentials by allowing the reaction to proceed under milder conditions. patsnap.com

Developing solvent-free or green solvent-based reaction systems is another critical goal. A patented formylation process for producing fluorinated benzaldehydes notes the benefit of potentially omitting all solvents other than the raw materials themselves, significantly reducing solvent waste. google.com When solvents are necessary, the use of greener alternatives to traditional volatile organic compounds (VOCs) is being explored. Recent studies on the autoxidation of aldehydes have provided key insights into optimizing reaction conditions in various solvents to improve environmental sustainability. osaka-u.ac.jp

Process intensification, such as the use of continuous flow reactors, also contributes to more sustainable production. patsnap.com Flow chemistry not only improves safety and efficiency but also minimizes waste by allowing for precise control over reaction parameters, leading to higher yields and purities. acs.org This reduces the need for extensive downstream purification processes, which are often resource- and energy-intensive.

Furthermore, research into catalytic systems for converting biomass-derived carbohydrates into valuable platform chemicals like 2,5-diformylfuran (DFF) provides a blueprint for future sustainable chemical production. mdpi.com While not directly related to this compound, the principles of using efficient and recyclable catalysts to transform renewable feedstocks into functionalized aldehydes are highly relevant and could inspire novel, bio-based routes to aromatic precursors in the long term. mdpi.com

| Sustainability Approach | Method/Technology | Environmental Benefit |

| Green Oxidants | Use of Hydrogen Peroxide (H₂O₂) | Water is the only byproduct, avoiding hazardous waste patsnap.com |

| Process Intensification | Continuous Flow Reactors | Improved safety, higher yields, reduced waste and energy use patsnap.comacs.org |

| Solvent Reduction | Solvent-free reaction conditions | Elimination of volatile organic compound (VOC) waste google.com |

| Catalyst Optimization | Development of recyclable catalysts | Reduces metal waste and improves process economics mdpi.com |

Q & A

Q. What are the standard synthetic routes for 2,5-Difluorobenzaldehyde, and how can reaction yields be optimized?

this compound is typically synthesized via fluorination of benzaldehyde derivatives or selective functionalization of fluorinated precursors. Key methods include:

- Direct fluorination : Using fluorinating agents (e.g., Selectfluor®) on benzaldehyde derivatives under controlled conditions .

- Cross-coupling reactions : Palladium-catalyzed coupling of fluorinated aryl halides with formylating reagents .

- Reductive alkylation : As demonstrated in reactions with poly(ethylene oxide) surfactants using NaBH₃CN as a catalyst .

Q. Optimization Strategies :

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Purity Analysis :

- Structural Validation :

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in nucleophilic addition reactions?

The meta -positioned fluorine atoms exert strong electron-withdrawing effects, activating the aldehyde group toward nucleophilic attack while directing regioselectivity. Computational studies (DFT/B3LYP) reveal:

- Reduced electron density at the carbonyl carbon, enhancing reactivity with amines or hydrazines .

- Steric hindrance at the 2,5-positions limits bulky nucleophiles, favoring small nucleophiles like hydroxylamine .

- Comparative studies with 2,6-difluorobenzaldehyde show distinct reactivity patterns due to differences in substituent orientation .

Q. What strategies mitigate byproduct formation during multi-step syntheses involving this compound?

- Byproduct Sources :

- Aldol condensation under basic conditions.

- Oxidative degradation of the aldehyde group.

- Mitigation Methods :

- Low-temperature reactions : Minimize aldol side reactions (e.g., <0°C for Grignard additions) .

- Inert atmosphere : Use N/Ar to prevent oxidation .

- Protective groups : Temporarily protect the aldehyde with acetals during incompatible steps .

- Continuous flow reactors : Enhance reaction control and reduce residence time for unstable intermediates .

Q. How can computational methods predict the spectroscopic properties and reactivity of this compound?

- Spectroscopic Predictions :

- DFT/HF calculations : Simulate and NMR chemical shifts with 6-311++G(d,p) basis sets (error <5%) .

- Vibrational analysis : Predict IR/Raman bands for C-F (1200–1100 cm) and C=O (1700 cm) stretches .

- Reactivity Modeling :

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

- Key Challenges :

- Handling hazardous intermediates (e.g., fluorinating agents).

- Maintaining purity during large-scale recrystallization.

- Solutions :

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Case Study : Synthesis of (R,E)-N-(2,5-difluorobenzylidene)-2-methylpropane-2-sulfinamide, a precursor to the anticancer drug larotrectinib: